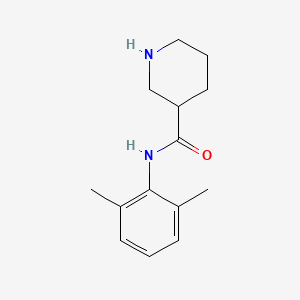

N-(2,6-dimethylphenyl)piperidine-3-carboxamide

Descripción general

Descripción

N-(2,6-dimethylphenyl)piperidine-3-carboxamide is an organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and a 2,6-dimethyl-phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)piperidine-3-carboxamide typically involves the reaction of piperidine-3-carboxylic acid with 2,6-dimethyl-phenylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Análisis De Reacciones Químicas

Oxidation Reactions

N-(2,6-dimethylphenyl)piperidine-3-carboxamide undergoes oxidation at the piperidine nitrogen or aromatic ring. Key transformations include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Oxidation | H₂O₂, mCPBA (m-chloroperbenzoic acid) | Piperidine N-oxide derivative | 65–78% | |

| Aromatic ring oxidation | KMnO₄ (acidic conditions) | Hydroxylated aromatic products | ≤50% |

Mechanistic Insight :

-

N-Oxidation occurs via radical intermediates under mild oxidative conditions.

-

Aromatic oxidation is less favored due to steric hindrance from the 2,6-dimethyl groups.

Reduction Reactions

The amide group and piperidine ring participate in reduction reactions:

Key Observations :

-

LiAlH₄ selectively reduces the amide to an amine without affecting the aromatic ring .

-

Catalytic hydrogenation requires elevated temperatures due to the stability of the piperidine ring.

Substitution Reactions

Electrophilic substitution occurs on the aromatic ring under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂ (FeBr₃ catalyst) | 4-Bromo-2,6-dimethyl derivative | 40–60% | |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2,6-dimethyl derivative | 35–50% |

Regioselectivity :

Substitution occurs at the para position relative to the amide group due to electronic and steric effects.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Industrial Relevance :

Hydrolysis is a critical step in the synthesis of intermediates for local anesthetics like ropivacaine .

Alkylation Reactions

Substitution at the piperidine nitrogen enables functionalization:

Optimization Data :

Stability and Degradation

The compound exhibits sensitivity to:

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

N-(2,6-dimethylphenyl)piperidine-3-carboxamide primarily functions as a sodium channel blocker. By inhibiting sodium ion flow in neurons, it disrupts action potential propagation, which can lead to decreased sensation in targeted areas, making it useful as a local anesthetic. This compound's pharmacokinetics involve liver metabolism and renal excretion, highlighting its importance in therapeutic applications .

Chemistry

- Building Block : this compound serves as a crucial building block in the synthesis of various organic compounds. Its unique structure allows for diverse synthetic pathways.

Biology

- Biological Activities : Research indicates potential antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy against various pathogens and cancer cells .

Medicine

- Pharmaceutical Intermediate : The compound is being investigated as a precursor in the synthesis of local anesthetics such as levobupivacaine. Its lower cardiac toxicity compared to other anesthetics enhances its clinical safety profile .

Industry

- Material Development : In industrial settings, this compound is utilized in developing new materials and chemical processes, contributing to advancements in pharmaceuticals and chemical manufacturing.

Case Studies

- Levobupivacaine Synthesis : A study demonstrated the effective synthesis of levobupivacaine from N-(2,6-dimethylphenyl)piperidine-2-carboxamide using cost-effective methods that achieved high purity (99.90%) and enantiomeric excess (99.30%). This process emphasizes the compound's role in developing safer anesthetics for clinical use .

- Anticancer Research : Investigations into the anticancer properties of this compound revealed promising results against specific cancer cell lines, indicating its potential for further development as an anticancer agent .

Mecanismo De Acción

The mechanism of action of N-(2,6-dimethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Pipecolic acid:

Homoproline: Another piperidine derivative used in peptide synthesis.

Uniqueness

N-(2,6-dimethylphenyl)piperidine-3-carboxamide is unique due to the presence of the 2,6-dimethyl-phenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other piperidine derivatives.

Actividad Biológica

N-(2,6-dimethylphenyl)piperidine-3-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent studies.

The primary mechanism of action for this compound involves its interaction with ion channels and various enzymes. It has been shown to affect:

- Sodium and Potassium Ion Channels : Similar to other local anesthetics, this compound blocks the conduction of nerve impulses by inhibiting sodium and potassium ion channels in the dorsal horn of the spinal cord.

- Enzyme Inhibition : Research indicates that it can inhibit various enzymes, including kinases and proteases, which are crucial in processes such as inflammation and cancer progression .

This compound exhibits several important biochemical properties:

- Metabolic Pathways : The compound interacts with cytochrome P450 enzymes, influencing its metabolic profile. For instance, it is involved in the N-dealkylation process similar to that of ropivacaine .

- Interaction with Biomolecules : It has been reported to bind with various proteins and enzymes, potentially altering their activity and affecting metabolic pathways .

Biological Activity Spectrum

The biological activity spectrum of this compound includes:

- Antinociceptive Effects : As a local anesthetic precursor, it is primarily used for pain management. Its efficacy is comparable to established agents like bupivacaine but with a potentially lower cardiotoxic profile .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in specific cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potentials of this compound:

- Study on Local Anesthetic Properties :

- Enzyme Interaction Studies :

- Cancer Cell Line Studies :

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-5-3-6-11(2)13(10)16-14(17)12-7-4-8-15-9-12/h3,5-6,12,15H,4,7-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYUAAHPVDFFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349551 | |

| Record name | Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337488-90-1 | |

| Record name | Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.